

Spectroscopic data for 6-Cyanobenzothiazole (NMR, IR, Mass Spec)

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An In-depth Technical Guide on the Spectroscopic Data of 6-Amino-2-cyanobenzothiazole

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Amino-2-cyanobenzothiazole (CAS: 7724-12-1), a vital building block in the synthesis of luciferin derivatives for bioluminescent imaging and for bioorthogonal ligations. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Spectroscopic Data Presentation

The spectroscopic data for 6-Amino-2-cyanobenzothiazole and its key precursor, 6-Nitro-1,3-benzothiazole-2-carbonitrile, are summarized below. This allows for a comparative analysis of the spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data



| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
|--|---------|---|
| 6-Nitro-1,3-benzothiazole-2- carbonitrile | CDCl3 | δ 8.96 (d, J = 2.1 Hz, 1H, CH-7), 8.52 (dd, J = 9.1, 2.1 Hz, 1H, CH-5), 8.38 (d, J = 9.1 Hz, 1H, CH-4)[1] |
| 6-Amino-2-cyanobenzothiazole Derivative (General) | - | H-7: ~7.09 ppm (d), H-5: ~6.96 ppm (dd), H-4: ~7.95 ppm (d), NH ₂ : Broad singlet[2] |

Table 2: 13C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shifts (δ, ppm) | |
|---|-------------------|---|--|
| 6-Nitro-1,3-benzothiazole-2-carbonitrile | CDCl ₃ | δ 155.5 (C-6), 147.4 (C-7a), 141.9 (C-2), 135.7 (C-3a), 126.2 (CH-4), 123.2 (CH-5), 118.7 (CH-7), 112.1 (C≡N)[1] | |
| Precursor: 2-Chloro-6-nitro- 1,3-benzothiazole | CDCl3 | δ 158.9 (C-2), 154.9 (C-6), 145.6 (C-7a), 136.6 (C-3a), 123.5 (CH-4), 122.4 (CH-5), 117.8 (CH-7)[1][2] | |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Table 3: IR Spectroscopic Data



| Compound Derivative | Functional Group | Characteristic Absorption (cm ⁻¹) |
|--|------------------|---|
| 2-(4-chlorocarbonylphenyl)-5- (6-cyanobenzothiazol-2- yl)furan | Cyano (C≡N) | 2210[3] |
| Carbonyl (C=O) | 1760 and 1720[3] | |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data

| Compound | Ionization Method | Calculated m/z [M+H]+ | Found m/z [M+H]+ |
|----------------------------------|-------------------|--------------------------|------------------|
| 6-Amino-2- cyanobenzothiazole | ESI+ | 176.0 | 176.0[3] |

Experimental Workflow and Protocols

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General Workflow for Spectroscopic Analysis.

Detailed Experimental Protocols

The protocols described below are generalized procedures for the analysis of a solid organic compound such as 6-Amino-2-cyanobenzothiazole.

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: A small quantity (typically 1-5 mg) of the solid sample is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of

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solvent is critical to ensure the sample dissolves completely and to avoid interfering signals. A common internal standard, tetramethylsilane (TMS), is often added to provide a reference signal at 0 ppm.

- Instrumentation: The prepared sample solution is transferred to a standard 5 mm NMR tube.
- Data Acquisition: The NMR tube is placed into the spectrometer's probe. ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker Avance 500, operating at a specific frequency (e.g., 500 MHz for ¹H and 125 MHz for ¹³C).[1] The number of scans is adjusted to achieve an adequate signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
- Data Processing: The resulting Free Induction Decay (FID) signal is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline-corrected, and calibrated using the residual solvent peak or the TMS reference. Chemical shifts are reported in parts per million (ppm), and coupling constants (J) are reported in Hertz (Hz).[1]
- 2. Infrared (IR) Spectroscopy
- Sample Preparation (Solid):
 - Nujol Mull: A small amount of the solid compound is ground into a fine powder using an agate mortar and pestle. A few drops of Nujol (a mineral oil) are added and mixed to create a thick paste or mull.[4] This mull is then spread evenly between two salt plates (e.g., KBr or NaCl).[4][5]
 - Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.[6] A pressure arm is applied to ensure good contact between the sample and the crystal.[6]
- Data Acquisition: The sample holder (salt plates or ATR unit) is placed in the path of the IR beam within the spectrometer. A background spectrum of the empty spectrometer (or clean ATR crystal) is recorded first and automatically subtracted from the sample spectrum.[6] The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
- Data Analysis: The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are identified and correlated with



specific functional groups within the molecule.

- 3. Mass Spectrometry (MS)
- Sample Preparation: The sample is introduced into the mass spectrometer, often after being dissolved in a suitable volatile solvent. For techniques like Electrospray Ionization (ESI), the sample is infused as a dilute solution.
- Ionization: The sample molecules are converted into gas-phase ions.[7]
 - Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar molecules. The sample solution is passed through a high-voltage needle, creating a fine spray of charged droplets. As the solvent evaporates, charged sample ions are released.
 [8] This method often results in the observation of the protonated molecule [M+H]+.[3]
 - Electron Impact (EI): This is a hard ionization technique where high-energy electrons bombard the sample, causing ionization and often extensive fragmentation of the molecule.[8]
- Mass Analysis: The generated ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.[7][9]
- Detection: The separated ions are detected, and their abundance is recorded. The resulting data is presented as a mass spectrum, which is a plot of relative ion intensity versus the m/z ratio. The peak with the highest m/z often corresponds to the molecular ion (or pseudomolecular ion like [M+H]+), which provides the molecular weight of the compound.[10]

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